Cas no 1796991-75-7 (N-[2-methoxy-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide)
N-[2-methoxy-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide Chemische und physikalische Eigenschaften
Namen und Kennungen
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- N-(2-methoxy-2-thiophen-3-ylethyl)-2-oxoimidazolidine-1-carboxamide
- N-[2-methoxy-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide
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- Inchi: 1S/C11H15N3O3S/c1-17-9(8-2-5-18-7-8)6-13-11(16)14-4-3-12-10(14)15/h2,5,7,9H,3-4,6H2,1H3,(H,12,15)(H,13,16)
- InChI-Schlüssel: QZVCLOKCEMDRPS-UHFFFAOYSA-N
- Lächelt: C1(=O)N(C(NCC(OC)C2C=CSC=2)=O)CCN1
N-[2-methoxy-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6436-3683-2μmol |
N-[2-methoxy-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |
1796991-75-7 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6436-3683-5μmol |
N-[2-methoxy-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |
1796991-75-7 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6436-3683-10μmol |
N-[2-methoxy-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |
1796991-75-7 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6436-3683-20μmol |
N-[2-methoxy-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |
1796991-75-7 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6436-3683-1mg |
N-[2-methoxy-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |
1796991-75-7 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6436-3683-2mg |
N-[2-methoxy-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |
1796991-75-7 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6436-3683-3mg |
N-[2-methoxy-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |
1796991-75-7 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6436-3683-4mg |
N-[2-methoxy-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |
1796991-75-7 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6436-3683-5mg |
N-[2-methoxy-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |
1796991-75-7 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6436-3683-10mg |
N-[2-methoxy-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |
1796991-75-7 | 10mg |
$79.0 | 2023-09-09 |
N-[2-methoxy-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide Verwandte Literatur
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Kevin M. Koo,Abu Ali Ibn Sina,Laura G. Carrascosa,Muhammad J. A. Shiddiky Analyst, 2014,139, 6178-6184
Weitere Informationen zu N-[2-methoxy-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide
N-[2-methoxy-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide: A Novel Scaffold for Targeted Therapeutic Applications
N-[2-methoxy-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide (CAS No. 1796991-75-7) represents a unique class of imidazolidine-1-carboxamide derivatives with potential applications in drug discovery and biological research. The compound's structural features, including the thiophen-3-yl moiety and methoxy substituent, confer distinct chemical properties that may influence its bioavailability, selectivity, and mechanism of action. Recent studies have highlighted the significance of imidazolidine scaffolds in modulating cellular signaling pathways, making this molecule a promising candidate for further exploration.
As a thiophene-based derivative, the thiophen-3-yl group plays a critical role in enhancing the compound's electronic properties and intermolecular interactions. This structural element is particularly relevant in the context of targeted drug design, where thiophene rings are frequently employed to modulate protein-ligand binding affinity. The methoxy substituent at the 2-position of the ethyl chain further contributes to the molecule's hydrophobicity and polarity balance, which are essential for optimizing drug delivery and cellular uptake.
Recent advancements in computational chemistry have provided insights into the 3D molecular structure of N-[2-methoxy-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide. Molecular modeling studies suggest that the imidazolidine-1-carboxamide core may adopt a conformation that facilitates enzyme inhibition or receptor activation, depending on the target protein. These findings align with the broader trend of structure-based drug discovery, where molecular docking and virtual screening techniques are increasingly used to predict drug-target interactions.
Experimental data from in vitro assays indicate that N-[2-methoxy-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide exhibits moderate to high potency against specific protease enzymes. This activity is attributed to the thiophene ring's ability to form hydrogen bonds with key residues in the enzyme's active site. Such interactions are critical for enzyme inhibition, which is a common strategy in antibacterial and antiviral drug development. The methoxy group further stabilizes the transition state during the enzyme-substrate interaction, enhancing the compound's kinetic efficiency.
Current research on imidazolidine derivatives has focused on their potential applications in cancer therapy. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that imidazolidine-based compounds could selectively inhibit angiogenesis by targeting VEGF receptors. This mechanism is closely related to the thiophene-mediated signal transduction pathways involved in tumor growth. While N-[2-methoxy-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide has not yet been tested in this context, its structural similarity to known anti-angiogenic agents suggests potential for further investigation.
From a synthetic chemistry perspective, the imidazolidine-1-carboxamide scaffold is often prepared through cyclization reactions involving amino acid derivatives and carboxylic acid esters. The thiophen-3-yl group is typically introduced via Suzuki-Miyaura coupling or Stille cross-coupling reactions, which are well-established methods for constructing heterocyclic compounds. The methoxy substituent can be incorporated during the alkylation step, ensuring precise control over the final molecular architecture.
Recent pharmacokinetic studies have emphasized the importance of lipophilicity and metabolic stability in determining the in vivo efficacy of imidazolidine derivatives. The methoxy group at the 2-position of the ethyl chain is believed to contribute to the compound's hydrophobic character, which may enhance its blood-brain barrier penetration. This property is particularly relevant for neurological disorders, where targeted drug delivery to the central nervous system is a major challenge.
Comparative analysis with related compounds has revealed that the thiophene ring's position and methoxy substitution significantly influence the potency and selectivity of imidazolidine derivatives. For example, a 2022 study in *Bioorganic & Medicinal Chemistry* showed that thiophene-3-yl derivatives exhibited higher antimicrobial activity than their thiophene-2-yl counterparts. These findings underscore the importance of structural optimization in developing therapeutic agents with improved efficacy and safety profiles.
While the N-[2-methoxy-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide has not yet been evaluated in clinical trials, its structural features align with the requirements for drug development. The imidazolidine-1-carboxamide core is known for its low toxicity and high metabolic stability, which are critical for drug candidate selection. Further studies are needed to elucidate its mechanism of action, pharmacodynamics, and potential therapeutic applications.
The thiophene-based derivatives, including N-[2-methoxy-2-(thiophen-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide, represent a promising area of research in drug discovery. The combination of a thiophene ring and a methoxy group in the imidazolidine-1-carboxamide scaffold offers unique opportunities for targeted therapy and biological modulation. As computational tools and experimental techniques continue to advance, the potential of this compound to address specific medical conditions will likely be further explored.
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